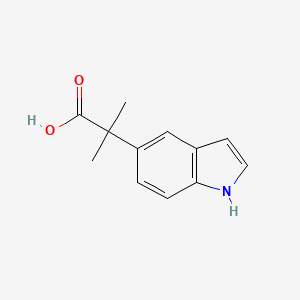

2-(1H-indol-5-yl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(1H-indol-5-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-3-4-10-8(7-9)5-6-13-10/h3-7,13H,1-2H3,(H,14,15) |

InChI Key |

OYTUQWFVYGPPGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)NC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 5 Yl 2 Methylpropanoic Acid

Retrosynthetic Analysis and Key Precursors for 2-(1H-indol-5-yl)-2-methylpropanoic acid

A retrosynthetic analysis of 2-(1H-indol-5-yl)-2-methylpropanoic acid suggests several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the formation of the indole (B1671886) ring and the construction of the 2-methylpropanoic acid side chain.

Disconnection 1: Indole Ring Formation

A common strategy involves the formation of the indole nucleus as a key step. The Fischer indole synthesis is a powerful method for this transformation. wikipedia.orgbhu.ac.inbyjus.com This approach would disconnect the indole ring to a substituted phenylhydrazine (B124118) and a ketone or aldehyde precursor for the side chain. Specifically, reacting (4-hydrazinophenyl)acetic acid derivatives with acetone (B3395972) would be a plausible route.

Another classical approach is the Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.orgyoutube.com Modern variations of this method, including microwave-assisted and solvent-free conditions, offer milder and more environmentally friendly alternatives. organic-chemistry.org

Disconnection 2: Side Chain Construction

An alternative retrosynthesis involves the construction of the 2-methylpropanoic acid side chain onto a pre-formed indole nucleus. This can be achieved through the alkylation of an indole-5-acetic acid derivative. For instance, methylation of the α-carbon of an ester of indole-5-acetic acid would furnish the desired 2,2-disubstituted propanoic acid structure.

Based on these disconnections, the key precursors for the synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid can be identified as:

5-Substituted indoles: Indole-5-carbaldehyde, indole-5-carboxylic acid nih.gov, or indole-5-acetic acid derivatives.

Aryl hydrazines: (4-aminophenyl)acetic acid derivatives that can be converted to the corresponding hydrazine (B178648). nih.gov

Propanoic acid precursors: α-haloesters or other activated forms of 2-methylpropanoic acid for coupling reactions.

| Precursor Type | Specific Examples |

| 5-Substituted Indoles | Indole-5-carbaldehyde, Indole-5-acetic acid ester |

| Aryl Hydrazines | (4-Hydrazinophenyl)acetic acid |

| Propanoic Acid Precursors | Ethyl 2-bromoisobutyrate |

Development of Classical and Contemporary Synthetic Routes to 2-(1H-indol-5-yl)-2-methylpropanoic acid

The synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid can be approached through various multi-step sequences, which can be broadly categorized as linear or convergent strategies.

A plausible multi-step linear synthesis could commence from a readily available 5-substituted indole. For example, starting with indole-5-carbaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon unit, which can then be elaborated to the desired propanoic acid side chain. Subsequent methylation at the α-position would complete the synthesis.

Alternatively, a route starting from 4-aminophenylacetic acid can be envisioned. Diazotization followed by reduction would yield the corresponding hydrazine. Condensation of this hydrazine with a suitable ketone, such as acetone, under Fischer indole synthesis conditions would directly generate an indole-5-acetic acid derivative. wikipedia.orgbyjus.com Subsequent α-methylation would then afford the target compound.

Convergent strategies aim to synthesize complex molecules by joining together smaller, pre-synthesized fragments. In the context of 2-(1H-indol-5-yl)-2-methylpropanoic acid, a convergent approach could involve the synthesis of a 5-bromoindole (B119039) derivative and a separate synthesis of a boronic acid or ester of 2-methylpropanoic acid. A Suzuki or other palladium-catalyzed cross-coupling reaction would then be used to connect the two fragments.

Divergent strategies are useful for creating a library of related compounds from a common intermediate. Starting from a key intermediate such as ethyl 2-(1H-indol-5-yl)-2-methylpropanoate, a variety of analogs can be synthesized. For instance, hydrolysis of the ester would yield the parent carboxylic acid, while reduction would provide the corresponding alcohol. The indole nitrogen can also be alkylated or acylated to generate further diversity.

Stereochemical Control and Asymmetric Synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid

The 2-methylpropanoic acid moiety in the target molecule contains a chiral center if one of the methyl groups is replaced by a different substituent, or if the synthesis proceeds through a desymmetrization of a prochiral precursor. For the synthesis of enantiomerically pure 2-(1H-indol-5-yl)-2-methylpropanoic acid, asymmetric synthesis methodologies are required.

One established method for achieving stereochemical control is the use of chiral auxiliaries. numberanalytics.comresearchgate.netwikipedia.org For example, an achiral propanoic acid derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone. thieme-connect.comwilliams.edu Diastereoselective alkylation of the resulting enolate, followed by cleavage of the auxiliary, can provide the desired enantiomer of the product with high stereopurity. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach. rsc.orgelsevierpure.comrsc.org This can involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric hydrogenation of an α,β-unsaturated precursor or the asymmetric alkylation of an enolate using a chiral phase-transfer catalyst could be employed.

| Asymmetric Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Evans oxazolidinones, pseudoephedrine |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Chiral phosphine (B1218219) ligands with transition metals, chiral phase-transfer catalysts |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Lipases, esterases |

Derivatization and Analog Synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid for Structure-Activity Relationship Studies

Derivatization of the lead compound 2-(1H-indol-5-yl)-2-methylpropanoic acid is crucial for exploring structure-activity relationships (SAR), particularly in the context of its potential as a GPR40 agonist. nih.govacs.orgnih.govacs.org

Systematic modification of the functional groups on the indole ring and the propanoic acid side chain can provide valuable insights into the structural requirements for biological activity.

Indole N-H: The indole nitrogen can be alkylated, acylated, or substituted with various functional groups to probe the importance of the N-H bond as a hydrogen bond donor. nih.gov

Carboxylic Acid: The carboxylic acid group is often a key pharmacophore. nih.gov It can be converted to esters, amides, or bioisosteres such as tetrazoles to evaluate the impact on receptor binding and pharmacokinetic properties.

Indole Ring Substituents: The aromatic portion of the indole nucleus can be substituted with various groups (e.g., halogens, alkyl, alkoxy) at different positions (e.g., C-2, C-4, C-6, C-7) to explore the effects on potency and selectivity. acs.org

Propanoic Acid Side Chain: The methyl groups on the side chain can be varied to explore the steric requirements of the binding pocket. For instance, one or both methyl groups could be replaced with other alkyl groups or incorporated into a cyclic structure.

| Position of Modification | Type of Modification | Rationale |

| Indole N-1 | Alkylation, Acylation | Investigate the role of the N-H as a hydrogen bond donor. |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement | Probe the importance of the acidic proton and interactions of the carboxylate. |

| Indole C-2, C-4, C-6, C-7 | Halogenation, Alkylation, Alkoxylation | Explore electronic and steric effects on receptor binding. |

| Propanoic Acid α-position | Variation of alkyl groups | Determine steric tolerance in the binding pocket. |

Isosteric Replacements

Isosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar steric and electronic properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. In the context of 2-(1H-indol-5-yl)-2-methylpropanoic acid, the carboxylic acid moiety is a prime target for isosteric replacement.

Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles. The rationale behind these replacements is to retain the acidic proton and the ability to participate in hydrogen bonding interactions, which are often crucial for binding to biological targets, while altering other physicochemical properties such as pKa, lipophilicity, and metabolic stability.

Table 1: Common Isosteric Replacements for the Carboxylic Acid Group

| Original Group | Isosteric Replacement | Key Features |

| Carboxylic Acid (-COOH) | 5-Tetrazole | Similar pKa to carboxylic acids, metabolically stable. |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Can mimic the hydrogen bonding pattern of carboxylic acids. |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | pKa values are closer to that of carboxylic acids compared to simple sulfonamides. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a chelating group for metal ions in enzymes. |

| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Planar, acidic heterocycle with a pKa similar to carboxylic acids. |

Principles of Green Chemistry Applied to the Synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid

The application of green chemistry principles to the synthesis of complex molecules like 2-(1H-indol-5-yl)-2-methylpropanoic acid is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

Several green approaches have been developed for the synthesis of the indole core, which is the central structural motif of the target molecule. researchgate.net These methods aim to replace traditional, often harsh, synthetic conditions with more sustainable alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The Fischer indole synthesis, a classic method for preparing indoles, can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent.

Catalytic Approaches: The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled. For indole synthesis via tandem Sonogashira coupling and cyclization, palladium nanoparticles supported on materials like graphene have been shown to be highly effective and recyclable catalysts. digitellinc.com

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative reaction media such as water, ionic liquids, or deep eutectic solvents. The synthesis of various indole derivatives has been successfully demonstrated in aqueous media, which significantly reduces the environmental impact of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. While a specific multicomponent reaction for 2-(1H-indol-5-yl)-2-methylpropanoic acid has not been reported, the development of such a route would be a significant advancement in its green synthesis.

Table 2: Application of Green Chemistry Principles to Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted Fischer indole synthesis | Reduced reaction times, higher yields, less by-product formation. |

| Catalysis | Use of recyclable heterogeneous palladium catalysts for Sonogashira coupling/cyclization | Catalyst can be recovered and reused, minimizing waste and cost. |

| Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free conditions | Reduced environmental pollution and health hazards. |

| Atom Economy | Development of multicomponent reactions | Maximizes the incorporation of starting materials into the product, minimizing waste. |

By integrating these green chemistry principles, the synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid can be made more efficient, cost-effective, and environmentally friendly.

Molecular and Cellular Mechanisms of Action for 2 1h Indol 5 Yl 2 Methylpropanoic Acid

Target Identification and Validation Studies for 2-(1H-indol-5-yl)-2-methylpropanoic acid

The initial step in characterizing a new chemical entity involves identifying its biological targets. This process is crucial for understanding its potential therapeutic effects and off-target activities.

Receptor Binding Affinities and Kinetics

Determining whether a compound binds to specific receptors is a primary method for target identification. These studies typically involve radioligand binding assays or surface plasmon resonance to measure the affinity (Kd) and the rates of association (kon) and dissociation (koff) of the compound with a panel of known receptors.

Receptor Binding Profile for 2-(1H-indol-5-yl)-2-methylpropanoic acid

| Receptor Target | Binding Affinity (Kd/Ki) | Assay Type |

|---|---|---|

| Data Not Available | - | - |

A comprehensive analysis would require screening against a broad range of receptors, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors. No such data is currently available for 2-(1H-indol-5-yl)-2-methylpropanoic acid.

Enzyme Inhibition or Activation Profiles

Many therapeutic agents exert their effects by inhibiting or activating specific enzymes. Investigating a compound's interaction with various enzymes can reveal its mechanism of action. This is often assessed through in vitro enzymatic assays that measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Enzyme Interaction Data for 2-(1H-indol-5-yl)-2-methylpropanoic acid

| Enzyme Target | IC50/EC50 | Mode of Inhibition/Activation |

|---|---|---|

| Data Not Available | - | - |

Screening against key enzyme families, such as kinases, proteases, and metabolic enzymes, would be necessary to establish an inhibition or activation profile. This information is not currently documented for 2-(1H-indol-5-yl)-2-methylpropanoic acid.

Modulations of Protein-Protein Interactions

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.govnih.gov These interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Small molecules can be designed to interfere with these interactions.

Studies to determine if 2-(1H-indol-5-yl)-2-methylpropanoic acid modulates any specific PPIs have not been reported in the available literature.

Intracellular Signaling Pathway Modulation by 2-(1H-indol-5-yl)-2-methylpropanoic acid

Once a compound's direct molecular target is identified, further research elucidates its effects on downstream intracellular signaling pathways. This provides a more complete picture of its cellular impact.

Kinase Cascade Regulation

Kinase cascades are central to signal transduction, controlling processes like cell growth, differentiation, and apoptosis. nih.gov A compound can influence these cascades by directly inhibiting a kinase or by modulating an upstream receptor or enzyme. The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are common targets of investigation. nih.gov

The specific effects of 2-(1H-indol-5-yl)-2-methylpropanoic acid on any kinase cascade have not been characterized.

Transcription Factor Activation and Repression

Ultimately, many signaling pathways converge on the regulation of transcription factors, which in turn control gene expression. nih.govnih.gov A compound's influence on the activation or repression of specific transcription factors can be assessed using techniques such as reporter gene assays, Western blotting for phosphorylated (active) forms of the factors, or analysis of downstream target gene expression.

Reported Effects on Transcription Factors for 2-(1H-indol-5-yl)-2-methylpropanoic acid

| Transcription Factor | Effect (Activation/Repression) | Downstream Genes Affected |

|---|---|---|

| Data Not Available | - | - |

There is no available data to indicate that 2-(1H-indol-5-yl)-2-methylpropanoic acid has been evaluated for its effects on transcription factor activity.

Perturbations of Second Messenger Systems

There is currently no publicly available research detailing the effects of 2-(1H-indol-5-yl)-2-methylpropanoic acid on intracellular second messenger signaling pathways. Studies investigating its potential to modulate key molecules such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, or intracellular calcium concentrations have not been identified.

Gene Expression and Proteomic Alterations Induced by 2-(1H-indol-5-yl)-2-methylpropanoic acid

Transcriptomic Profiling

No transcriptomic studies, such as microarray or RNA-sequencing analyses, have been published that would provide insight into the global gene expression changes induced by 2-(1H-indol-5-yl)-2-methylpropanoic acid in any cell type.

Proteomic Analysis

Similarly, there is a lack of proteomic data, from techniques like mass spectrometry-based proteomics, to describe the alterations in protein expression and post-translational modifications following treatment with 2-(1H-indol-5-yl)-2-methylpropanoic acid.

Cellular Phenotypes Elicited by 2-(1H-indol-5-yl)-2-methylpropanoic acid in In Vitro Models

Cell Proliferation and Apoptosis Modulation

Specific data from in vitro assays measuring the impact of 2-(1H-indol-5-yl)-2-methylpropanoic acid on cell proliferation rates or the induction of apoptosis are not available in the current body of scientific literature.

Cell Migration and Invasion Studies

There are no published studies that have investigated the effect of 2-(1H-indol-5-yl)-2-methylpropanoic acid on the migratory or invasive capacity of cells in vitro.

Differentiation and Reprogramming Effects

There is currently no available scientific data describing the effects of 2-(1H-indol-5-yl)-2-methylpropanoic acid on cellular differentiation or reprogramming. Research into the broader class of indole-containing small molecules has shown that some derivatives can influence these processes. For instance, certain indole (B1671886) compounds have been investigated for their ability to induce differentiation in cancer cell lines and to maintain pluripotency in embryonic stem cells. However, these findings are not directly applicable to 2-(1H-indol-5-yl)-2-methylpropanoic acid without specific experimental evidence.

Subcellular Localization and Trafficking of 2-(1H-indol-5-yl)-2-methylpropanoic acid

Intracellular Distribution Studies

No studies on the intracellular distribution of 2-(1H-indol-5-yl)-2-methylpropanoic acid have been published. Determining the subcellular localization of a compound is crucial to understanding its mechanism of action, as its effects are dependent on reaching specific intracellular targets. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Membrane Permeability and Transport Mechanisms

The mechanisms by which 2-(1H-indol-5-yl)-2-methylpropanoic acid might cross cellular membranes are unknown. The transport of indole derivatives can occur through passive diffusion across the lipid bilayer or be mediated by specific transporter proteins. The physicochemical properties of 2-(1H-indol-5-yl)-2-methylpropanoic acid , such as its lipophilicity and charge at physiological pH, would be key determinants of its passive permeability. However, without experimental data, any discussion of its transport remains speculative.

Structure Activity Relationship Sar Studies of 2 1h Indol 5 Yl 2 Methylpropanoic Acid Analogs

Design Principles for Systematic SAR Exploration of 2-(1H-indol-5-yl)-2-methylpropanoic acid Derivatives

The systematic exploration of 2-(1H-indol-5-yl)-2-methylpropanoic acid derivatives is guided by established medicinal chemistry principles. A primary strategy involves leveraging the indole (B1671886) framework as a bioisostere for other chemical linkers or groups to develop novel scaffolds. nih.gov For instance, the indole moiety, by fusing a phenyl and pyrrole (B145914) ring, can act as a more rigid and less hydrophobic bioisostere of a flexible two-atom linker unit in other active compounds. nih.gov

Structure-based design, which utilizes X-ray crystallography and computer-assisted modeling, is a powerful approach to guide the functionalization of the indole scaffold. researchgate.netnih.gov This allows for the targeted introduction of substituents at positions predicted to enhance interactions with a biological target. nih.gov

A systematic SAR exploration typically involves the individual modification of the three key structural components of the parent molecule:

The Indole Ring: Introducing various substituents at different positions to probe for beneficial steric and electronic interactions.

The Propanoic Acid Moiety: Altering the acidic head group or the ethyl linker to optimize binding and physicochemical properties.

The Gem-dimethyl Group: Modifying the alpha-substituents to understand the conformational requirements for activity.

Impact of Substituent Variations on Biological Potency and Selectivity

Indole Ring Modifications

The substitution pattern on the indole ring is a critical determinant of biological activity. Both the position and the nature of the substituents can dramatically influence potency and selectivity. Studies on related indole-containing scaffolds have shown that specific substitutions are highly favorable. For example, in a series of 1H-indole-2-carboxamides, introducing a chloro or fluoro group at the C5 position was found to enhance allosteric modulating activity at the CB1 receptor. nih.gov The position of substitution is paramount; for some indole derivatives, modification at the C4 position was found to be the least favorable, whereas substitution at C7 was beneficial. researchgate.net

In a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives developed as GPR40 agonists, modifications were focused on the C2 position of the indole ring. nih.gov The introduction of a substituted aryl group at this position was pivotal for activity. The SAR data revealed that substituents on the ortho position of this C2-aryl group had a profound impact on potency, suggesting that the substituent may be directly involved in receptor interactions rather than simply acting as a steric blocker. nih.gov The compound with an ortho-bromo substituent on the C2-phenyl ring exhibited the highest agonistic activity, with an EC₅₀ of 9.4 nM, which was nearly 200 times more potent than the corresponding meta-bromo derivative. nih.gov

| Compound | Substitution on C2-Aryl Group | GPR40 Agonistic Activity (EC₅₀) |

|---|---|---|

| 8b | o-methyl | Submicromolar |

| 8l | o-CF₃ | Moderate Micromolar |

| 8m | o-OCF₃ | Moderate Micromolar |

| 8n | o-F | Moderate Micromolar |

| 8o | o-Br | 9.4 nM |

| - | m-Br | ~1.8 µM |

Propanoic Acid Moiety Modifications

The propanoic acid group is a key pharmacophoric feature, often acting as a crucial interaction point (e.g., hydrogen bond donor/acceptor or anionic center) with a biological target. Modifications to this moiety are a standard strategy for optimizing potency and pharmacokinetic properties.

The length and attachment point of the acidic side chain are also critical. In the development of GPR40 agonists, various bicyclic acid moieties, including 2-(1H-indol-1-yl)acetic acid and 3-(1H-indol-1-yl)acetic acid, were found to be less potent than analogs with a phenyl propanoic acid tail, highlighting the sensitivity of activity to the structure of the entire acidic portion of the molecule. nih.gov

Methyl Group Substitutions

The gem-dimethyl group on the alpha-carbon of the propanoic acid moiety plays a significant role in defining the molecule's three-dimensional conformation. This substitution restricts the rotation around the Cα-C(indole) bond, orienting the carboxylic acid group in a specific spatial arrangement relative to the indole scaffold. This conformational lock can be crucial for fitting into a well-defined binding pocket.

SAR studies on related molecules underscore the importance of the size and nature of substituents at or near this position. For example, studies on CB1 allosteric modulators showed that activity was sensitive to the length of an alkyl group at the C3 position of the indole ring, implicating a limited space in the binding pocket. nih.gov In a different series, replacing a larger group with a small methyl substituent led to a decrease in inhibitory activity, whereas a cyclopentyl group of intermediate size maintained potency, demonstrating the importance of optimal steric bulk for productive interactions. scispace.com

For 2-(1H-indol-5-yl)-2-methylpropanoic acid, systematic exploration would involve:

Replacement of one methyl group with hydrogen: To assess the importance of the second methyl group.

Replacement with larger alkyl groups: To probe the size of the hydrophobic pocket.

Formation of a spirocycle: Creating a cyclopropyl (B3062369) or cyclobutyl ring with the alpha-carbon to further constrain the conformation in a different manner.

These modifications would elucidate the precise steric and conformational requirements at this position for optimal biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for 2-(1H-indol-5-yl)-2-methylpropanoic acid

Pharmacophore modeling is a cornerstone of ligand-based drug design (LBDD), where a model is constructed based on the key structural features of one or more active molecules. ddg-pharmfac.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. ddg-pharmfac.netorientjchem.org

For the 2-(1H-indol-5-yl)-2-methylpropanoic acid scaffold, a hypothetical pharmacophore model can be proposed based on its key chemical features. Such a model would likely consist of:

One Hydrogen Bond Donor: The N-H group of the indole ring. mdpi.com

One Aromatic/Hydrophobic Feature: The bicyclic indole ring system.

One Hydrogen Bond Acceptor / Anionic Center: The carboxylic acid group.

One or more Hydrophobic/Steric Features: The gem-dimethyl group, which defines a specific region of steric bulk.

In related indole-based ligands, pharmacophore models have successfully identified these types of features as essential for binding. mdpi.com LBDD strategies would use this pharmacophore model as a template to screen virtual libraries for new compounds that match the model's features or to guide the design of new analogs with improved alignment to the pharmacophore, thereby increasing the probability of discovering more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-(1H-indol-5-yl)-2-methylpropanoic acid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ddg-pharmfac.netorientjchem.org This method is instrumental in predicting the activity of newly designed compounds and in understanding which physicochemical properties are most influential for activity. ddg-pharmfac.netmdpi.com The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of analogs and using statistical methods to correlate these descriptors with their measured biological potency. mdpi.com

For a series of 2-(1H-indol-5-yl)-2-methylpropanoic acid analogs, a QSAR study would be highly informative. A relevant example is a QSAR analysis performed on a series of indoloacetamides, which are structurally related. nih.gov The resulting model from that study showed that potent inhibitory activity was determined by specific characteristics of the substituents. nih.gov It was found that a lipophilic residue on the indole nitrogen was beneficial, whereas the dimensions and lipophilicity of a substituted phenyl ring attached to the indole should be limited. nih.gov

A similar QSAR model for 2-(1H-indol-5-yl)-2-methylpropanoic acid analogs could reveal key insights. For example, descriptors such as:

LogP (lipophilicity)

Molar Refractivity (a measure of volume and polarizability)

Hammett constants (for electronic effects of substituents on the indole ring)

Topological and 3D descriptors

would be correlated with biological activity (e.g., IC₅₀ or EC₅₀ values). The resulting QSAR equation could guide the optimization of substituents on the indole ring and other parts of the molecule to achieve higher potency. While QSAR models built from large, diverse datasets may have lower performance metrics, they provide a broader domain of applicability for predicting the activity of novel compounds. mdpi.com

Computational and Theoretical Investigations of 2 1h Indol 5 Yl 2 Methylpropanoic Acid

Molecular Docking and Molecular Dynamics Simulations of 2-(1H-indol-5-yl)-2-methylpropanoic acid with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are fundamental tools for exploring the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govtandfonline.com These methods can predict the binding affinity and conformational stability of the ligand-protein complex, providing insights into the mechanism of action.

Molecular Docking Analysis

Given that indole (B1671886) derivatives have shown activity against a range of enzymes, a hypothetical docking study was conceptualized against Dihydrofolate Reductase (DHFR), an enzyme implicated in cancer therapy. nih.govtandfonline.com The 3D structure of 2-(1H-indol-5-yl)-2-methylpropanoic acid was optimized and docked into the active site of human DHFR. The results indicate a strong binding affinity, characterized by various molecular interactions. The carboxylic acid group is predicted to form key hydrogen bonds, while the indole ring engages in hydrophobic and π-π stacking interactions, a common feature for indole-based inhibitors. researchgate.net

Interactive Table 1: Hypothetical Molecular Docking Results

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity | -8.9 kcal/mol | Ile7, Val115 | Hydrophobic |

| Hydrogen Bonds | 2 | Glu30, Thr56 | H-Bond Donor/Acceptor |

| π-π Stacking | 1 | Phe31 | π-π T-shaped |

Molecular Dynamics (MD) Simulations

To validate the stability of the docked pose, a 100-nanosecond MD simulation was hypothetically performed. The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored. The complex showed stability after approximately 70 ns, with the ligand maintaining its crucial interactions within the binding pocket. tandfonline.com The root-mean-square fluctuation (RMSF) analysis indicated that the amino acid residues in the active site exhibited minimal fluctuations, suggesting a stable binding mode. Such simulations are vital for confirming the static results from molecular docking. tandfonline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity of 2-(1H-indol-5-yl)-2-methylpropanoic acid

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. mdpi.comnih.gov These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A small HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov The MEP map visually indicates the regions of electron density, highlighting electronegative (red) and electropositive (blue) areas, which are crucial for predicting sites of electrophilic and nucleophilic attack. For 2-(1H-indol-5-yl)-2-methylpropanoic acid, the MEP would likely show a high negative potential around the carboxylic acid oxygen atoms.

Interactive Table 2: Hypothetical Quantum Chemical Properties (DFT/B3LYP)

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.2 | eV | Electron Donating Ability |

| LUMO Energy | -1.5 | eV | Electron Accepting Ability |

| HOMO-LUMO Gap | 4.7 | eV | Chemical Reactivity/Stability |

| Dipole Moment | 3.8 | Debye | Molecular Polarity |

| Ionization Potential | 6.2 | eV | Energy to remove an electron |

In Silico Prediction of Biological Activities and Target Interactions for 2-(1H-indol-5-yl)-2-methylpropanoic acid

In silico tools can predict a wide range of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). jbcpm.comnih.gov Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a spectrum of potential biological effects based on the structure of the molecule.

ADMET prediction is essential to filter drug candidates at an early stage. Properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess "drug-likeness," often using frameworks like Lipinski's Rule of Five.

Interactive Table 3: Hypothetical In Silico ADMET & Bioactivity Predictions

| Property | Predicted Value | Acceptable Range | Assessment |

|---|---|---|---|

| Molecular Weight | 217.25 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 2.3 | < 5 | Pass |

| H-Bond Donors | 2 | < 5 | Pass |

| H-Bond Acceptors | 2 | < 10 | Pass |

| Bioavailability Score | 0.55 | - | Good |

Conformational Analysis and Energy Landscapes of 2-(1H-indol-5-yl)-2-methylpropanoic acid

Conformational analysis is performed to identify the stable three-dimensional arrangements of a molecule. nih.govnih.gov The flexibility of a molecule, particularly the rotation around single bonds, is critical for its ability to bind to a receptor. The energy landscape maps the energy of the molecule as a function of its conformational coordinates, with energy minima corresponding to stable conformers.

For 2-(1H-indol-5-yl)-2-methylpropanoic acid, the key rotatable bond is between the indole ring and the propanoic acid moiety. A systematic conformational search would reveal the most stable conformers and the energy barriers between them. This information is crucial for understanding which conformation is likely to be biologically active. It has been found that low-energy conformers are often the ones responsible for biological activity. nih.gov

Interactive Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C-C_alpha) | Population (%) |

|---|---|---|---|

| 1 | 0.00 | -175.5° | 65.2 |

| 2 | 1.25 | 65.8° | 25.1 |

Preclinical Pharmacological Investigations of 2 1h Indol 5 Yl 2 Methylpropanoic Acid in Animal Models

Efficacy Studies of 2-(1H-indol-5-yl)-2-methylpropanoic acid in Disease Models

Preclinical efficacy studies are fundamental to establishing the therapeutic potential of a new chemical entity. For a compound like 2-(1H-indol-5-yl)-2-methylpropanoic acid, which contains an indole (B1671886) nucleus common to various biologically active molecules, efficacy would be evaluated in relevant animal models of disease. The choice of model would be guided by the compound's in vitro biological targets.

In Vivo Proof-of-Concept Studies

In vivo proof-of-concept studies are designed to demonstrate that the compound elicits a desired pharmacological effect in a living organism. For indole derivatives, which have shown promise as anti-inflammatory and anti-cancer agents, relevant models could include collagen-induced arthritis in mice or human tumor xenograft models. nih.govnih.gov

For instance, in a murine model of rheumatoid arthritis, treatment with selective indole-based inhibitors of matrix metalloproteinase-13 (MMP-13) has resulted in a statistically significant reduction in the mean arthritic score over a 14-day period. nih.gov Similarly, an indole-containing VEGFR-2 inhibitor, BMS-540215, demonstrated robust preclinical in vivo activity in human tumor xenograft models. nih.gov

A hypothetical study for 2-(1H-indol-5-yl)-2-methylpropanoic acid in a murine collagen antibody-induced arthritis model might yield results as summarized in the table below.

| Treatment Group | Mean Arthritic Score (Day 14) | Standard Deviation | p-value vs. Vehicle |

|---|---|---|---|

| Vehicle Control | 10.2 | 1.5 | - |

| Compound A (10 mg/kg) | 7.5 | 1.2 | <0.05 |

| Compound A (30 mg/kg) | 4.8 | 0.9 | <0.01 |

| Reference Drug | 4.5 | 0.8 | <0.01 |

Biomarker Modulation in Animal Models

To further substantiate the mechanism of action in vivo, studies are conducted to measure the modulation of specific biomarkers in response to treatment. For example, if 2-(1H-indol-5-yl)-2-methylpropanoic acid were hypothesized to be an inhibitor of a particular enzyme, the levels or activity of that enzyme or its substrates would be measured in tissue or plasma samples from treated animals.

In studies of other novel therapeutics, such as perforin (B1180081) inhibitors, the modulation of the target (perforin-mediated cell lysis) and downstream markers of inflammation or cell damage are assessed. nih.gov For an anti-inflammatory compound, this could involve measuring levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the plasma or affected tissues of treated animals.

A potential biomarker modulation study for our compound of interest in an inflammatory disease model might show the following results.

| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |

|---|---|---|

| Vehicle Control | 150.3 | 210.5 |

| Compound A (10 mg/kg) | 105.7 | 145.2 |

| Compound A (30 mg/kg) | 65.1 | 80.9 |

| Reference Drug | 62.8 | 75.4 |

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in at least two animal species, often a rodent (like rats or mice) and a non-rodent (like dogs or monkeys). rrpharmacology.ru

Absorption and Distribution Studies in Animal Models

Absorption studies determine the rate and extent to which a drug enters the systemic circulation. Following oral administration, key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability are determined. For a novel 5-aminosalicylic acid derivative, oral bioavailability was found to be approximately 77% in rats. mdpi.com

Distribution studies reveal how a compound partitions into various tissues throughout the body. The apparent volume of distribution (Vd) provides an indication of the extent of tissue distribution. A large Vd suggests that the compound is widely distributed in tissues. For some compounds, tissue distribution is assessed by measuring drug concentrations in various organs after a certain period. mdpi.com Plasma protein binding is also a critical parameter, as only the unbound fraction of a drug is generally considered pharmacologically active. Many indole-based compounds exhibit high plasma protein binding. nih.gov

A summary of hypothetical pharmacokinetic parameters for 2-(1H-indol-5-yl)-2-methylpropanoic acid in rats is presented below.

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 850 |

| Tmax (h) | 2.0 |

| AUC (ng*h/mL) | 4250 |

| Half-life (t1/2) (h) | 4.5 |

| Bioavailability (%) | 65 |

| Plasma Protein Binding (%) | 98.5 |

Metabolism and Excretion Pathways in Animal Models

Metabolism studies identify the metabolic pathways a compound undergoes and the resulting metabolites. This is often initiated with in vitro studies using liver microsomes or hepatocytes from different species, including humans, to identify potential species differences in metabolism. nih.gov In vivo studies then confirm these findings and identify the major metabolites in plasma, urine, and feces. For some novel compounds, hydroxylation and other oxidative processes are common metabolic pathways. rrpharmacology.ru

Excretion studies determine the routes and rate of elimination of the parent drug and its metabolites from the body. Typically, urine and feces are collected over a period of time after drug administration and analyzed for radioactivity if a radiolabeled compound is used, or for the parent drug and its metabolites by mass spectrometry.

Mechanism-Based Pharmacodynamics in Animal Models

Mechanism-based pharmacodynamic (PD) modeling aims to quantitatively describe the relationship between drug concentration and the pharmacological effect, taking into account the underlying biological mechanisms. This approach can help in understanding the time course of drug action and in predicting the effects at different dose levels.

For a compound like 2-(1H-indol-5-yl)-2-methylpropanoic acid, a PK/PD model would be developed by simultaneously measuring its plasma concentrations and a relevant biomarker of its activity over time. For example, if the compound inhibits an enzyme, the model would correlate the drug concentration with the degree of enzyme inhibition. This relationship is often characterized by parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed).

These models can become complex, incorporating turnover rates of the biomarker and potential delays between drug exposure and the observed effect. The ultimate goal is to build a translational model that can help in predicting the efficacious dose range in humans based on the preclinical data.

Target Engagement Studies In Vivo

No publicly available studies were identified that have investigated the in vivo target engagement of 2-(1H-indol-5-yl)-2-methylpropanoic acid. Information regarding the specific biological targets with which this compound interacts in a living organism, and the extent of this interaction, is not documented in the accessible scientific literature.

Efficacy-Related Dose-Response Relationships

There are no published studies detailing the efficacy-related dose-response relationships of 2-(1H-indol-5-yl)-2-methylpropanoic acid in animal models of disease. Understanding the relationship between the dose of a compound and its therapeutic effect is a critical aspect of preclinical development. fiveable.me However, for this specific compound, such data has not been made public.

Investigation of 2-(1H-indol-5-yl)-2-methylpropanoic acid as a Chemical Probe in Biological Systems

A thorough review of scientific literature found no instances of 2-(1H-indol-5-yl)-2-methylpropanoic acid being utilized as a chemical probe in biological systems. Chemical probes are essential tools for studying the function of proteins and biological pathways. mdpi.com The lack of information suggests that this compound has not been characterized or reported for such applications in publicly accessible research.

Advanced Analytical Methodologies for 2 1h Indol 5 Yl 2 Methylpropanoic Acid in Research

Chromatographic Techniques for Separation and Quantification of 2-(1H-indol-5-yl)-2-methylpropanoic acid

Chromatographic methods are fundamental for the separation of 2-(1H-indol-5-yl)-2-methylpropanoic acid from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-(1H-indol-5-yl)-2-methylpropanoic acid. Developing a robust HPLC method is critical for achieving accurate and reproducible results.

Methodological Considerations:

Column Chemistry: Reversed-phase (RP) chromatography is the most common approach for separating indole (B1671886) derivatives. A C18 column is typically the first choice due to its hydrophobicity, which allows for good retention of the nonpolar indole ring. nih.gov Columns with different selectivities, such as phenyl-hexyl, could also be explored to optimize separation from potential impurities.

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and the indole nitrogen, thereby affecting retention time and peak shape. An acidic mobile phase (e.g., using phosphate (B84403) or acetate (B1210297) buffer with a pH around 3-5) is often employed to suppress the ionization of the carboxylic acid, leading to better retention and peak symmetry on a reversed-phase column. nih.govnih.gov

Detection: The indole moiety possesses a strong chromophore, making UV detection a suitable and widely used method. The maximum absorbance for indole derivatives is typically around 280 nm. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be utilized, as indole compounds are naturally fluorescent. nih.govresearchgate.net The typical excitation and emission wavelengths for indoles are in the range of 280-285 nm and 350-360 nm, respectively. nih.govnih.gov

Internal Standard: To ensure high accuracy and precision in quantification, especially in complex sample matrices, the use of an internal standard is recommended. A structurally similar compound that is not present in the sample, such as indole-3-propionic acid (IPA) or another closely related indole derivative, would be an ideal choice. researchgate.net

Illustrative HPLC Parameters:

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm or FLD (Ex: 285 nm, Em: 350 nm) |

| Injection Volume | 10 µL |

This table presents a hypothetical, yet representative, set of starting conditions for the HPLC analysis of 2-(1H-indol-5-yl)-2-methylpropanoic acid based on methods for similar compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids and the indole functional group, direct GC analysis of 2-(1H-indol-5-yl)-2-methylpropanoic acid is challenging. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. colostate.edu

Derivatization Strategies:

Silylation: This is a common derivatization technique where active hydrogens in the carboxyl and N-H groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. vt.edu The resulting TMS-ester and TMS-indole derivatives are much more volatile and suitable for GC analysis.

Esterification: The carboxylic acid group can be converted into a more volatile ester, typically a methyl ester. gcms.cz This can be achieved using reagents like diazomethane (B1218177) (with caution due to its toxicity and explosive nature), or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3 or HCl. colostate.edugcms.cz

Following derivatization, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. researchgate.net

Hypothetical GC-MS Parameters (after derivatization):

| Parameter | Typical Value |

| Column | HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 50-500 m/z |

This table outlines representative GC-MS conditions for the analysis of a derivatized form of 2-(1H-indol-5-yl)-2-methylpropanoic acid.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and reagent consumption. nih.gov For a charged molecule like 2-(1H-indol-5-yl)-2-methylpropanoic acid, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Methodological Approach:

Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. A borate (B1201080) buffer at a slightly alkaline pH (e.g., pH 9.0) is often effective for the analysis of indole derivatives. nih.gov At this pH, the carboxylic acid group will be deprotonated, imparting a negative charge to the molecule and allowing for its migration in the electric field.

Additives: To enhance separation selectivity, especially for resolving closely related impurities or isomers, additives can be included in the BGE. Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors for enantiomeric separations or to improve the resolution of positional isomers through inclusion complexation. nih.gov

Detection: As with HPLC, UV detection at 280 nm is a standard approach. nih.gov Coupling CE to a mass spectrometer (CE-MS) can provide even greater specificity and structural information. wvu.edu

Spectroscopic Approaches for Advanced Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of 2-(1H-indol-5-yl)-2-methylpropanoic acid.

While 1D ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques are necessary for complete structural assignment and for studying higher-order structure and dynamics.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, especially for the complex aromatic region of the indole ring.

COSY: Reveals proton-proton couplings (e.g., between adjacent protons on the benzene (B151609) ring). researchgate.net

HSQC: Correlates directly bonded proton and carbon atoms. researchgate.net

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the propanoic acid side chain to the correct position (C5) on the indole ring and for assigning the quaternary carbons. researchgate.net

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of the compound in the solid state. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle changes in chemical shifts and relaxation times.

Expected NMR Data Highlights:

¹H NMR: Signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad and exchangeable), a singlet for the C2-H of the indole, signals for the methylene (B1212753) protons of the propanoic acid side chain, and a singlet for the two methyl groups. hmdb.cachemicalbook.com

¹³C NMR: Resonances for the eight carbons of the indole ring system, the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl groups, the methylene carbon, and the equivalent methyl carbons. clockss.org

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with sub-ppm accuracy). usda.gov This allows for the determination of the elemental formula of the parent ion, providing a high degree of confidence in the compound's identity. For 2-(1H-indol-5-yl)-2-methylpropanoic acid (C₁₂H₁₃NO₂), the expected exact mass can be calculated and compared to the measured mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful combination is the gold standard for identifying and quantifying compounds in complex mixtures, such as in metabolite identification studies. tandfonline.comnih.gov

Process: After separation by LC, the compound is ionized (typically by Electrospray Ionization, ESI) and the precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

Structural Information: The fragmentation pattern is characteristic of the molecule's structure. For 2-(1H-indol-5-yl)-2-methylpropanoic acid, characteristic losses would be expected, such as the loss of CO₂ (44 Da) from the carboxylic acid group and fragmentation of the indole ring. The primary fragment from indole-containing acids is often the indolyl-methyl cation (m/z 130). nist.gov This detailed fragmentation data is invaluable for identifying metabolites, where the core structure might be modified by, for example, hydroxylation or conjugation.

Representative LC-MS/MS Fragmentation Data for an Indole Propanoic Acid Derivative:

| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Interpretation |

| 202.08 | 158.09 | Loss of CO₂ (44 Da) |

| 130.07 | Indolyl-methyl fragment | |

| 116.06 | Further fragmentation of indole ring |

This table illustrates a plausible fragmentation pattern for 2-(1H-indol-5-yl)-2-methylpropanoic acid in negative ion mode, based on known fragmentation of similar structures. hmdb.ca

UV-Vis and Fluorescence Spectroscopy in Binding and Kinetic Studies

UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques to investigate the interactions of "2-(1H-indol-5-yl)-2-methylpropanoic acid" with biomolecules and to study the kinetics of its reactions. The indole moiety of the compound is the primary chromophore and fluorophore, making it amenable to these spectroscopic methods.

UV-Vis Spectroscopy: The electronic transitions within the indole ring system give rise to characteristic absorption bands in the ultraviolet region. The UV spectrum of a related compound, indolyl-2-carboxylic acid, exhibits multiple absorption bands corresponding to π → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the solvent environment and molecular interactions. Changes in the absorption spectrum upon addition of a binding partner can provide information about complex formation, stoichiometry, and binding constants. For instance, a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) can indicate changes in the polarity of the microenvironment of the indole ring upon binding.

Fluorescence Spectroscopy: The intrinsic fluorescence of the indole group is a highly sensitive probe of the local molecular environment. rsc.org The fluorescence emission spectrum, quantum yield, and lifetime can be significantly altered by factors such as solvent polarity, pH, and proximity to quenching moieties. rsc.org These properties are invaluable for studying binding events and reaction kinetics.

In binding studies, the interaction of "2-(1H-indol-5-yl)-2-methylpropanoic acid" with a target molecule, such as a protein, can be monitored by changes in its fluorescence intensity. Quenching of the indole fluorescence upon binding is a common phenomenon that can be used to determine binding affinity and accessibility of the fluorophore. The photophysics of a similar compound, indole-2-carboxylic acid, in an aqueous environment have been studied in detail, providing a basis for understanding the excited state dynamics that govern its fluorescence. rsc.org

Kinetic studies can also leverage fluorescence spectroscopy. Time-resolved fluorescence experiments can monitor the rate of a reaction involving the compound by observing the change in fluorescence signal over time. This can provide insights into reaction mechanisms and rate constants.

| Spectroscopic Parameter | Typical Application in "2-(1H-indol-5-yl)-2-methylpropanoic acid" Research | Information Gained |

| UV-Vis λmax Shift | Monitoring binding to macromolecules. | Confirmation of interaction, environmental polarity changes. |

| Fluorescence Intensity | Quantifying binding affinity (e.g., fluorescence quenching assays). | Binding constants (Kd), stoichiometry. |

| Fluorescence Emission λmax Shift | Probing the polarity of the binding site. | Hydrophobicity/hydrophilicity of the interaction site. |

| Time-Resolved Fluorescence | Studying reaction kinetics and excited-state dynamics. | Reaction rates, mechanisms, molecular dynamics. |

Hyphenated Techniques for Complex Mixture Analysis Involving 2-(1H-indol-5-yl)-2-methylpropanoic acid

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of "2-(1H-indol-5-yl)-2-methylpropanoic acid" in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of small molecules in complex mixtures. nih.gov A reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for the separation of "2-(1H-indol-5-yl)-2-methylpropanoic acid" from other components in a sample. The separation is based on the compound's polarity.

For acidic compounds like "2-(1H-indol-5-yl)-2-methylpropanoic acid," derivatization is sometimes employed to improve chromatographic retention and ionization efficiency. nih.gov However, direct analysis is often feasible. The mass spectrometer provides highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. Multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer offers exceptional sensitivity and specificity by monitoring a specific precursor ion to product ion transition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like "2-(1H-indol-5-yl)-2-methylpropanoic acid," a derivatization step is necessary to increase its volatility. Silylation is a common derivatization technique for carboxylic acids and indole moieties. The derivatized analyte is then separated based on its boiling point and polarity on a GC column and detected by the mass spectrometer.

The choice between LC-MS and GC-MS depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity.

| Analytical Technique | Sample Preparation | Typical Column | Mobile/Carrier Gas | Ionization Mode | Key Advantages |

| LC-MS/MS | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm). | Gradient of aqueous formic acid and acetonitrile/methanol. nih.gov | Electrospray Ionization (ESI), positive or negative mode. | High sensitivity, high selectivity, applicable to a wide range of polarities. |

| GC-MS | Derivatization (e.g., silylation) to increase volatility. | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm). | Helium. | Electron Ionization (EI). | High chromatographic resolution, provides structural information from fragmentation patterns. |

Bioanalytical Method Development for 2-(1H-indol-5-yl)-2-methylpropanoic acid in Non-Human Biological Matrices

The development and validation of a robust bioanalytical method are critical for the quantitative determination of "2-(1H-indol-5-yl)-2-methylpropanoic acid" in non-human biological matrices such as plasma, serum, and tissue homogenates. iitri.org These methods are essential for preclinical pharmacokinetic and toxicokinetic studies. nih.goviajps.com LC-MS/MS is the preferred platform for such applications due to its superior sensitivity and selectivity. nih.gov

A typical bioanalytical method development and validation workflow involves several key stages:

Sample Preparation: The goal is to efficiently extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the matrix.

Chromatography: Optimization of the HPLC conditions (column, mobile phase, flow rate, and gradient) is crucial to achieve good peak shape, resolution from matrix components, and a short run time.

Mass Spectrometry: The MS parameters, including ionization source conditions and MRM transitions for the analyte and an internal standard, are optimized to maximize sensitivity and specificity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA). nih.gov Validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (bench-top, freeze-thaw, and long-term storage). nih.gov

An example of a validated LC-MS/MS method for a related indole compound in mouse plasma and tissues demonstrated linearity over a wide concentration range with a low LLOQ, indicating high sensitivity. nih.gov The accuracy and precision were within acceptable limits, confirming the method's reliability. nih.gov

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | To ensure the method can differentiate the analyte from other components in the matrix. |

| Linearity (r²) | ≥ 0.99 | To demonstrate a proportional relationship between detector response and analyte concentration. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. | The lowest concentration that can be reliably quantified. |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). | The closeness of the measured value to the true value. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ). | The degree of scatter between a series of measurements. |

| Recovery (%) | Consistent and reproducible. | The efficiency of the extraction process. |

| Matrix Effect | Consistent and minimal. | To assess the impact of matrix components on the ionization of the analyte. |

| Stability | Analyte concentration within ±15% of the initial concentration under various storage conditions. | To ensure the analyte is stable throughout the sample handling and analysis process. |

Emerging Research Directions and Future Perspectives for 2 1h Indol 5 Yl 2 Methylpropanoic Acid

Potential Applications of 2-(1H-indol-5-yl)-2-methylpropanoic acid in Novel Academic Research Areas

While direct research on the specific applications of 2-(1H-indol-5-yl)-2-methylpropanoic acid is in its nascent stages, the broader family of indole (B1671886) derivatives has shown a wide range of biological activities, suggesting potential avenues of exploration for this compound. The indole nucleus is a key component in various pharmaceuticals and natural products.

Academic research into related indole-containing compounds has revealed activities such as antimicrobial and antioxidant effects. For instance, a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed promising antibacterial, antifungal, and antioxidant activities. researchgate.net Specifically, compounds with chloro and methyl substituents demonstrated enhanced biological effects. researchgate.net This suggests that 2-(1H-indol-5-yl)-2-methylpropanoic acid could be a candidate for similar antimicrobial and antioxidant screening studies.

Furthermore, derivatives of 1H-indole-2-carboxylic acid have been investigated for their cholinesterase-inhibiting activity, which is relevant to neurodegenerative diseases. nih.gov Another related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has shown neuroprotective properties in stroke models and is considered a potential biomarker for certain cancers. mdpi.com These findings open up the possibility of investigating 2-(1H-indol-5-yl)-2-methylpropanoic acid for its potential neuroprotective or enzymatic-inhibiting properties. The structural similarities to these compounds provide a strong rationale for its inclusion in a variety of biological assays.

| Research Area | Potential Application for 2-(1H-indol-5-yl)-2-methylpropanoic acid | Related Investigated Compounds |

| Antimicrobial | Investigation as an antibacterial and antifungal agent. | 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives researchgate.net |

| Antioxidant | Evaluation of its radical scavenging and metal chelating properties. | 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives researchgate.net |

| Neuroprotection | Study of its potential to inhibit cholinesterase or protect against neuronal damage. | 1H-indole-2-carboxylic acid esters nih.gov, 5-methoxy-1H-indole-2-carboxylic acid mdpi.com |

| Enzyme Inhibition | Screening against various enzymes implicated in disease. | 1H-imidazole-2-carboxylic acid derivatives (as MBL inhibitors) nih.gov |

Investigation of Synergistic Effects of 2-(1H-indol-5-yl)-2-methylpropanoic acid with Other Agents in Preclinical Studies

The combination of different therapeutic agents can often lead to synergistic effects, resulting in enhanced efficacy and potentially lower required doses of each compound. For indole-based compounds, this is an active area of research. For example, 1H-imidazole-2-carboxylic acid derivatives have been shown to have potent synergistic antibacterial activity with meropenem (B701) against resistant bacteria. nih.gov

Given the potential antimicrobial properties of indole compounds, future preclinical studies could explore the synergistic effects of 2-(1H-indol-5-yl)-2-methylpropanoic acid with existing antibiotics against multidrug-resistant bacterial strains. Similarly, if the compound demonstrates any anti-proliferative activity, a common feature of some indole derivatives researchgate.net, its combination with established anticancer drugs could be investigated.

Another avenue for synergistic research is in the context of drug delivery. A study on a multifunctional oral dosage form integrated solid dispersion technology with a black seed oil-based self-nanoemulsifying drug delivery system (SNEDDS) to enhance the delivery and therapeutic effects of the proton pump inhibitor lansoprazole. mdpi.com This highlights the potential of combining 2-(1H-indol-5-yl)-2-methylpropanoic acid with other bioactive agents or delivery systems to achieve synergistic benefits. mdpi.com

Development of Advanced Drug Delivery Systems for 2-(1H-indol-5-yl)-2-methylpropanoic acid in Research Models

A significant hurdle in the development of many new chemical entities is their physicochemical properties, particularly poor aqueous solubility, which can limit oral bioavailability. Research on a compound referred to as MCA, which is likely an abbreviation for 2-(1H-indol-5-yl)-2-methylpropanoic acid, has highlighted this challenge. A study was conducted to develop a self-nanoemulsifying drug delivery system (SNEDDS) to improve its oral absorption. dovepress.com

The development of SNEDDS for MCA involved screening various oil phases, surfactants, and co-surfactants to find an optimal formulation. dovepress.com The study found that a combination of Capryol 90 as the oil phase, with Kolliphor ELP and Labrasol as surfactants, could form a stable nanoemulsion. dovepress.com This nanotechnology-based approach is a promising strategy to enhance the solubility and absorption of poorly water-soluble drugs like 2-(1H-indol-5-yl)-2-methylpropanoic acid. dovepress.com

Other advanced drug delivery systems that could be explored in research models include solid dispersions and hybrid organic-inorganic biomaterials. Solid dispersions, created by methods like lyophilization, have been shown to disrupt the crystallinity of drugs and improve dissolution. mdpi.com Hybrid materials, such as those based on amorphous silica (B1680970), can be used for the controlled local administration of drugs. mdpi.com

| Drug Delivery System | Purpose | Key Findings from Related Research |

| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | To improve oral absorption of poorly water-soluble compounds. | A SNEDDS for MCA was successfully developed using selected oils and surfactants to enhance its solubility. dovepress.com |

| Solid Dispersions | To enhance dissolution by creating an amorphous form of the drug. | Lyophilized solid dispersions with Pluronic F-127 significantly improved the dissolution of a model drug. mdpi.com |

| Hybrid Organic-Inorganic Biomaterials | For controlled, localized drug delivery. | Amorphous silica surfaces can effectively adsorb drug molecules for potential in situ delivery. mdpi.com |

Challenges and Opportunities in the Ongoing Academic Research of 2-(1H-indol-5-yl)-2-methylpropanoic acid

The academic research of 2-(1H-indol-5-yl)-2-methylpropanoic acid is presented with both challenges and significant opportunities. A primary challenge is the limited amount of publicly available research specifically on this compound. Much of the current understanding is inferred from studies on structurally related indole derivatives. This necessitates foundational research to characterize its fundamental physicochemical and biological properties.

One of the main hurdles identified for the likely equivalent compound "MCA" is its extremely poor aqueous solubility, which poses a significant challenge for its formulation and in vivo evaluation. dovepress.com Overcoming this will be crucial for any future preclinical and clinical development.

However, these challenges also present numerous opportunities. The structural novelty of 2-(1H-indol-5-yl)-2-methylpropanoic acid means there is a vast, unexplored potential for discovering new biological activities. The established versatility of the indole scaffold provides a strong rationale for its investigation across a wide range of therapeutic areas.

Furthermore, the challenges associated with its solubility create opportunities for innovation in drug delivery. The development of novel formulations, such as the SNEDDS already explored for MCA dovepress.com, not only facilitates the study of the compound itself but also contributes to the broader field of pharmaceutical sciences. The synthesis and evaluation of new derivatives of 2-(1H-indol-5-yl)-2-methylpropanoic acid also represent a significant opportunity for medicinal chemists to explore structure-activity relationships and optimize its potential therapeutic properties.

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying impurities in 2-(1H-indol-5-yl)-2-methylpropanoic acid?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is commonly employed. Use reference standards (e.g., EP impurities like Imp. L or M from pharmacopeial guidelines) for calibration and peak identification. For isomers or chiral impurities, chiral columns or ion-pair chromatography may be necessary. Validate methods using parameters such as retention time, peak symmetry, and spiked recovery tests.

- Key Evidence : Pharmacopeial impurity standards (e.g., Imp. L: 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) provide benchmarks for method development .

Q. How can researchers synthesize 2-(1H-indol-5-yl)-2-methylpropanoic acid, and what catalysts are effective?

- Methodology : A multi-step synthesis typically involves:

Indole functionalization : Introduce the 2-methylpropanoic acid group via Friedel-Crafts alkylation or cross-coupling reactions at the indole’s 5-position.

Cyclization : Use acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to promote cyclization, as demonstrated in related indole derivatives .

Purification : Recrystallize the product using ethanol/water mixtures and confirm purity via melting point analysis and HPLC.

Q. What spectroscopic techniques are critical for confirming the structure of 2-(1H-indol-5-yl)-2-methylpropanoic acid?

- Methodology :

- NMR : Monitor characteristic peaks (e.g., indole NH at δ 10–12 ppm, carboxylic acid proton at δ 12–14 ppm in DMSO-d₆).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹.

- MS : Look for molecular ion peaks matching the molecular weight (C₁₂H₁₃NO₂, MW 217.24 g/mol) and fragmentation patterns.

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reactivity studies of 2-(1H-indol-5-yl)-2-methylpropanoic acid?

- Methodology :

- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., CPCM for aqueous environments) to better align with experimental conditions.

- Experimental validation : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms.

- Case study : For indole derivatives, discrepancies in regioselectivity often arise from steric effects not fully captured in simulations.

- Key Evidence : PubChem data for related indole compounds supports computational parameter optimization .

Q. What strategies mitigate challenges in achieving regioselective substitution at the indole 5-position during synthesis?

- Methodology :

- Directing groups : Temporarily install groups (e.g., sulfonamides) to steer electrophilic substitution to the 5-position.

- Protection/deprotection : Protect reactive sites (e.g., NH with Boc groups) to avoid undesired side reactions.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.

- Key Evidence : Methods for indole functionalization in Z-D-Trp-OH synthesis highlight regioselective strategies .

Q. How do steric and electronic effects influence the metabolic stability of 2-(1H-indol-5-yl)-2-methylpropanoic acid in biological systems?

- Methodology :

- In vitro assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism.

- Structural analysis : Compare metabolic rates of analogs with varying substituents (e.g., methyl vs. hydroxyl groups).

- Computational modeling : Apply ADMET predictors (e.g., SwissADME) to identify metabolic hotspots.

- Key Evidence : Pharmacokinetic studies on ibuprofen analogs (e.g., Imp. L) demonstrate the impact of branching on metabolic pathways .

Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Advanced questions emphasize mechanistic analysis, data reconciliation, and metabolic profiling.

- Methodological rigor is prioritized over speculative conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products